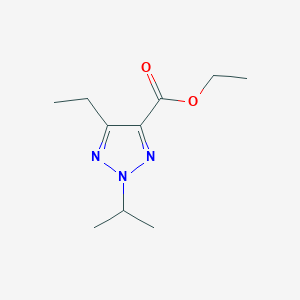
Ethyl 5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of 1,2,3-triazoles, characterized by a five-membered ring containing three nitrogen atoms, imparts significant stability and reactivity, making them valuable in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and regioselective, often catalyzed by copper(I) ions. The general reaction conditions include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times . The use of heterogeneous catalysts, such as copper-on-charcoal, further enhances the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interfere with cellular pathways, such as the NF-kB inflammatory pathway, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and often exhibit slightly different biological activities.
Triazole-Pyrimidine Hybrids: These hybrids combine the triazole ring with a pyrimidine ring, resulting in compounds with enhanced neuroprotective and anti-inflammatory properties.
The uniqueness of Ethyl5-ethyl-2-isopropyl-2H-1,2,3-triazole-4-carboxylate lies in its specific substituents, which can significantly influence its reactivity and biological activity.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
ethyl 5-ethyl-2-propan-2-yltriazole-4-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-5-8-9(10(14)15-6-2)12-13(11-8)7(3)4/h7H,5-6H2,1-4H3 |
InChIキー |
CCHRZLIYAUOYBA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(N=C1C(=O)OCC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


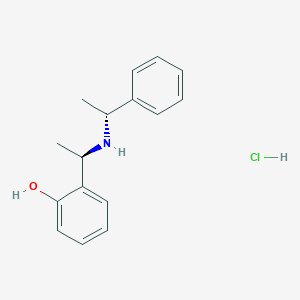
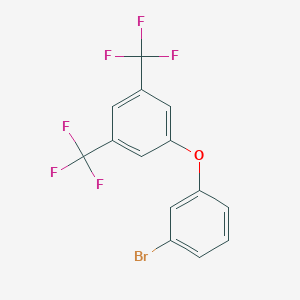
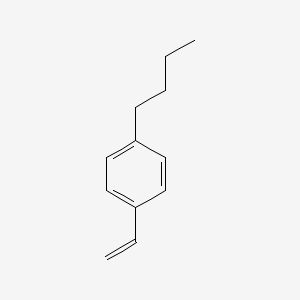
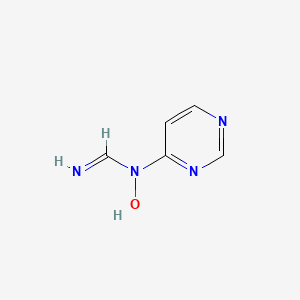
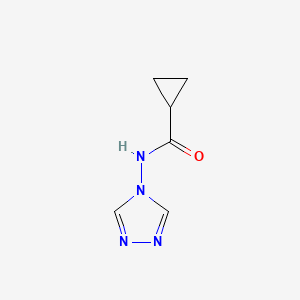
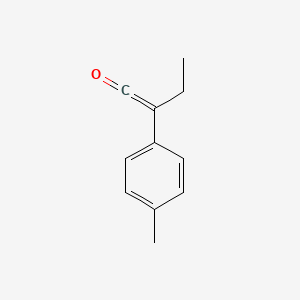
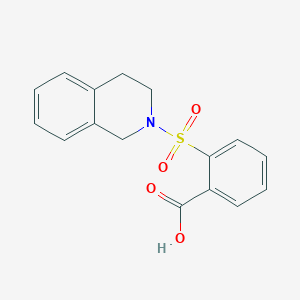
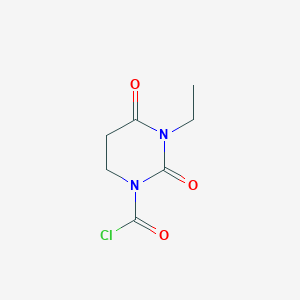
![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
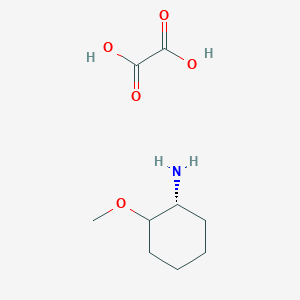
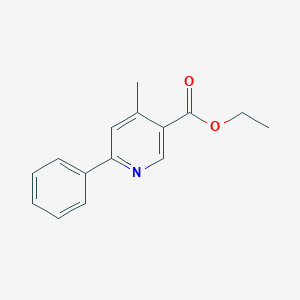
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
